molecular formula C19H28N2O3S B5142989 N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B5142989
M. Wt: 364.5 g/mol
InChI Key: UZHYBKJPZVUCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide exerts its effects by binding to specific targets in the body, such as GABA receptors and carbonic anhydrase IX. By binding to these targets, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide can modulate their activity and influence various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide depend on the specific target it binds to. In the case of GABA receptors, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to enhance the activity of these receptors, leading to anxiolytic and anticonvulsant effects. In the case of carbonic anhydrase IX, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to inhibit the activity of this enzyme, leading to a decrease in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is its versatility as a scaffold for the development of new compounds. By modifying the structure of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, researchers can create compounds with different pharmacological properties and applications. However, one of the limitations of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is its relatively low potency compared to other compounds. This can make it challenging to achieve the desired effects at lower concentrations, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the development of new compounds based on the N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide scaffold with improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide in various diseases, such as anxiety disorders and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide and its effects on various physiological processes.

Synthesis Methods

The synthesis of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction of cyclohexyl isocyanate with 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoic acid in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures. In cancer research, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been identified as a potential inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer. In drug discovery, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.

properties

IUPAC Name

N-cyclohexyl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-7-5-6-14-21(15)25(23,24)18-12-10-16(11-13-18)19(22)20-17-8-3-2-4-9-17/h10-13,15,17H,2-9,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHYBKJPZVUCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

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